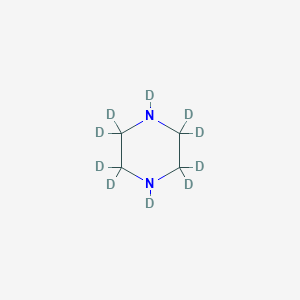
Piperazine-D10
Overview
Description
Piperazine-D10 is an organic compound with the molecular formula C4D10N2 . It is a non-standard isotope with an average mass of 96.197 Da and a monoisotopic mass of 96.147163 Da .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In addition, piperazine derivatives have been designed and synthesized based on the structural elemental of BZP and 3-TFMPP .
Molecular Structure Analysis
The molecular structure of Piperazine-D10 consists of a six-membered ring containing two opposing nitrogen atoms .
Chemical Reactions Analysis
Piperazine synthesis methods focus on intermolecular and intramolecular cyclization catalytic processes . The advantages and disadvantages of current ways of synthesizing piperazine are compared and reviewed analytically .
Physical And Chemical Properties Analysis
Piperazine-D10 has an average mass of 96.197 Da and a monoisotopic mass of 96.147163 Da . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Neuropharmacological Activities
- Antidepressant and Anxiolytic Effects : Piperazine derivatives like LQFM104 have been found to possess antidepressant and anxiolytic-like properties, potentially mediated by serotonergic pathways (da Silva et al., 2018).
Therapeutic Applications
- Wide Range of Therapeutic Uses : Piperazine derivatives appear in a variety of drugs with diverse therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral treatments (Rathi et al., 2016).
- Antimalarial Activity : Some piperazine-linked compounds exhibit notable antimalarial activity, with certain hybrids demonstrating comparable or superior potency to standard treatments (Pretorius et al., 2013).
Pharmacological Research
- Central Pharmacological Activity : Many piperazine derivatives activate the monoamine pathway, making them subjects of research for central therapeutic applications including antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Molecular and Chemical Applications
- Molecular Designs for CNS Agents and More : Piperazine derivatives are explored in various molecular designs with potential CNS, anticancer, cardio-protective, antiviral, and other profiles (Kant & Maji, 2020).
- Sensor and Drug Delivery Applications : Doped C60 fullerenes interacting with piperazine derivatives show potential as sensor devices and drug delivery vehicles (Alver et al., 2018).
Mechanism of Action
Target of Action
Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine-D10 interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The action of Piperazine-D10 affects the GABAergic pathway . By binding to the GABA receptors, Piperazine-D10 disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .
Pharmacokinetics
Upon entry into the systemic circulation, Piperazine-D10, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of Piperazine-D10’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by Piperazine-D10’s interaction with the GABA receptors .
Action Environment
The action, efficacy, and stability of Piperazine-D10 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of Piperazine-D10 . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with Piperazine-D10 and alter its effects.
Safety and Hazards
Piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is also suspected of damaging fertility and the unborn child .
Future Directions
Piperazine-based compounds are gaining prominence in today’s research due to their wide range of biological and pharmaceutical activity . They have been successfully used in the field of catalysis and metal organic frameworks (MOFs) . The future of Piperazine-D10 could involve further exploration of these areas.
properties
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-YQMDOBQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678652 | |
| Record name | (~2~H_10_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362049-61-4 | |
| Record name | (~2~H_10_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was piperazine-D10 chosen as an intercalate in this study?
A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. Piperazine-D10, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)
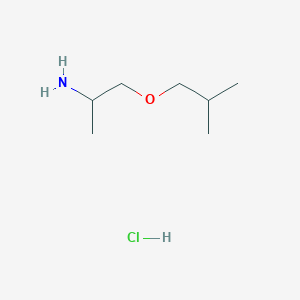
![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)
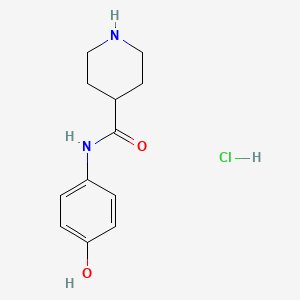
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)
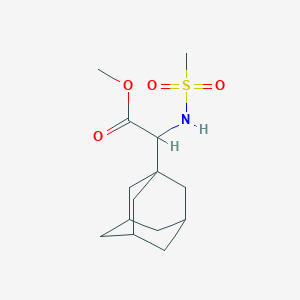
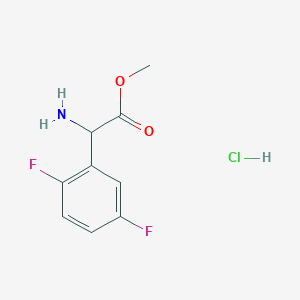
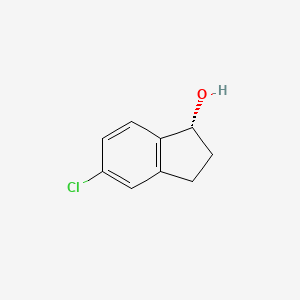
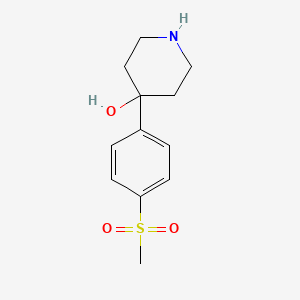
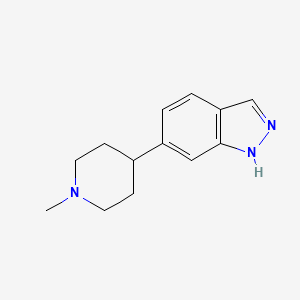
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)
![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)